

In-Depth Technical Guide: 2-Benzyl-2H-indazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 2-Benzyl-2H-indazole-3-carboxylic acid

Cat. No.: B1316940

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzyl-2H-indazole-3-carboxylic acid**, a molecule of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. This document details its physicochemical properties, potential synthetic routes, and relevant biological context, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Molecular Data

2-Benzyl-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring a benzyl group substituted at the N2 position of an indazole ring, with a carboxylic acid group at the C3 position.

Property	Value
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂
Molecular Weight	252.27 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)CN2N=C3C=CC=CC3=C2C(=O)O</chem>
InChI Key	Not readily available
CAS Number	Not readily available

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of **2-Benzyl-2H-indazole-3-carboxylic acid** is not widely published, methodologies for structurally similar compounds provide a strong foundation for its preparation. The synthesis of 2-substituted-2H-indazoles is a well-established area of organic chemistry.

A plausible synthetic strategy involves the N-benylation of an indazole-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The regioselectivity of the N-alkylation is a critical step, as alkylation can occur at either the N1 or N2 position of the indazole ring. Reaction conditions can be optimized to favor the desired N2-substituted product.

Representative Experimental Protocol (Adapted from similar syntheses):

A potential route for the synthesis of **2-Benzyl-2H-indazole-3-carboxylic acid** is outlined below. This protocol is based on general methods for the N-alkylation of indazoles and should be optimized for this specific substrate.

Step 1: N-Benylation of Ethyl Indazole-3-carboxylate

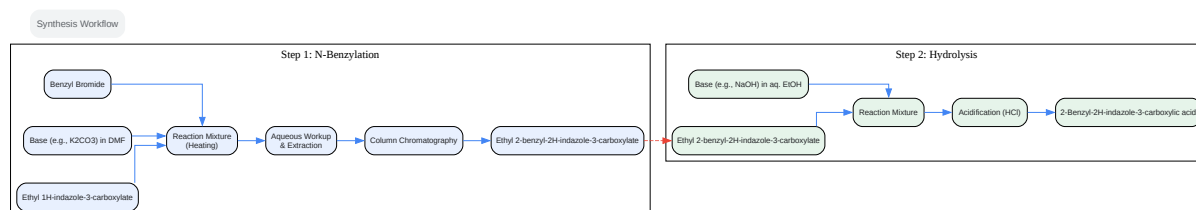
- To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate or cesium carbonate.

- Stir the suspension at room temperature for a short period to facilitate the formation of the indazolidine anion.
- Add benzyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature, and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to separate the N1 and N2-benzyl isomers.

Step 2: Hydrolysis to **2-Benzyl-2H-indazole-3-carboxylic acid**

- Dissolve the isolated ethyl 2-benzyl-2H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
- Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Synthesis:



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Caption: A logical workflow for the two-step synthesis of the target compound.

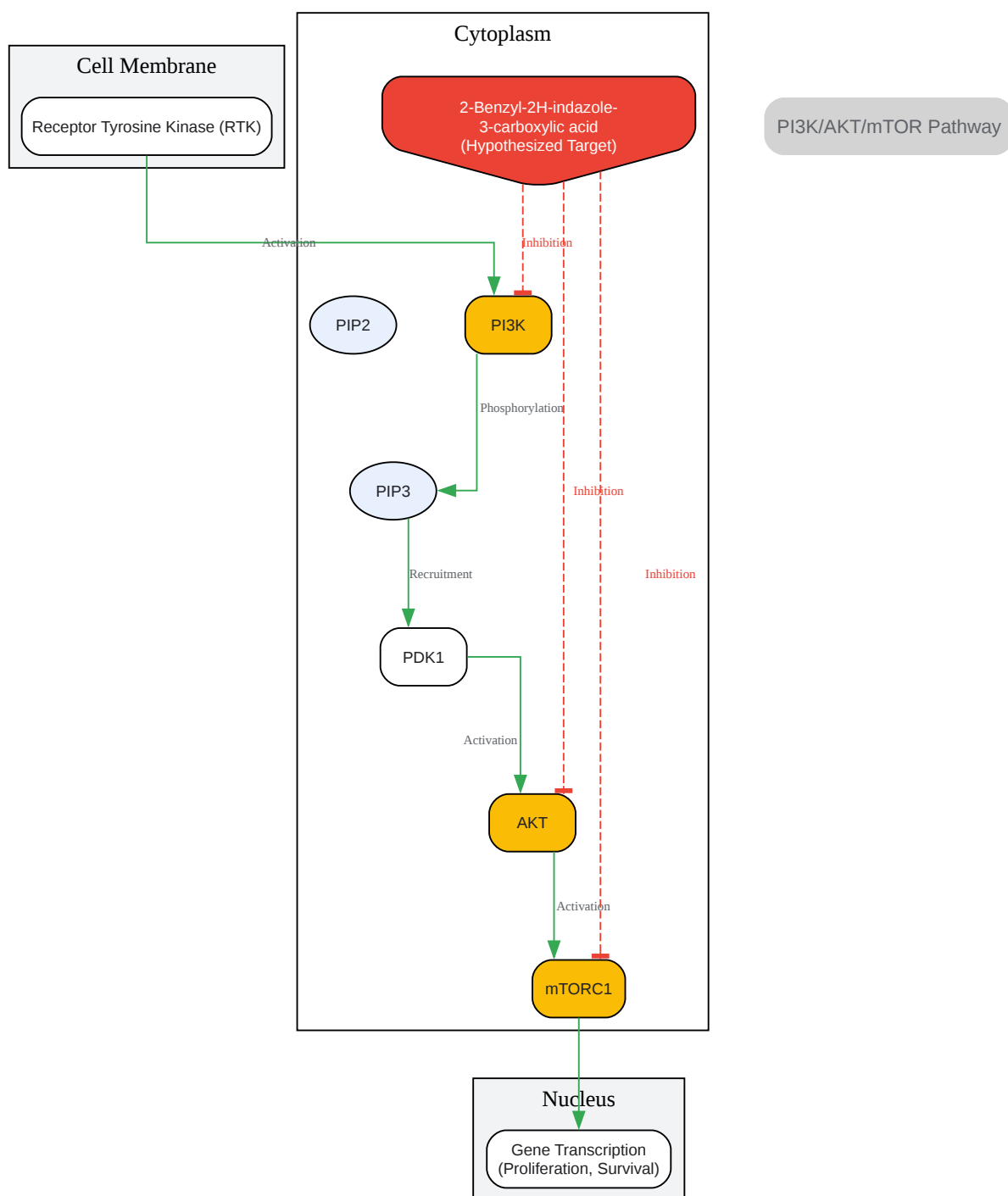
Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]

While the specific biological activity of **2-Benzyl-2H-indazole-3-carboxylic acid** is not extensively documented, it is plausible that it could exhibit activity as a kinase inhibitor. A key signaling pathway often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

Representative Signaling Pathway: PI3K/AKT/mTOR

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.



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Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the title compound.

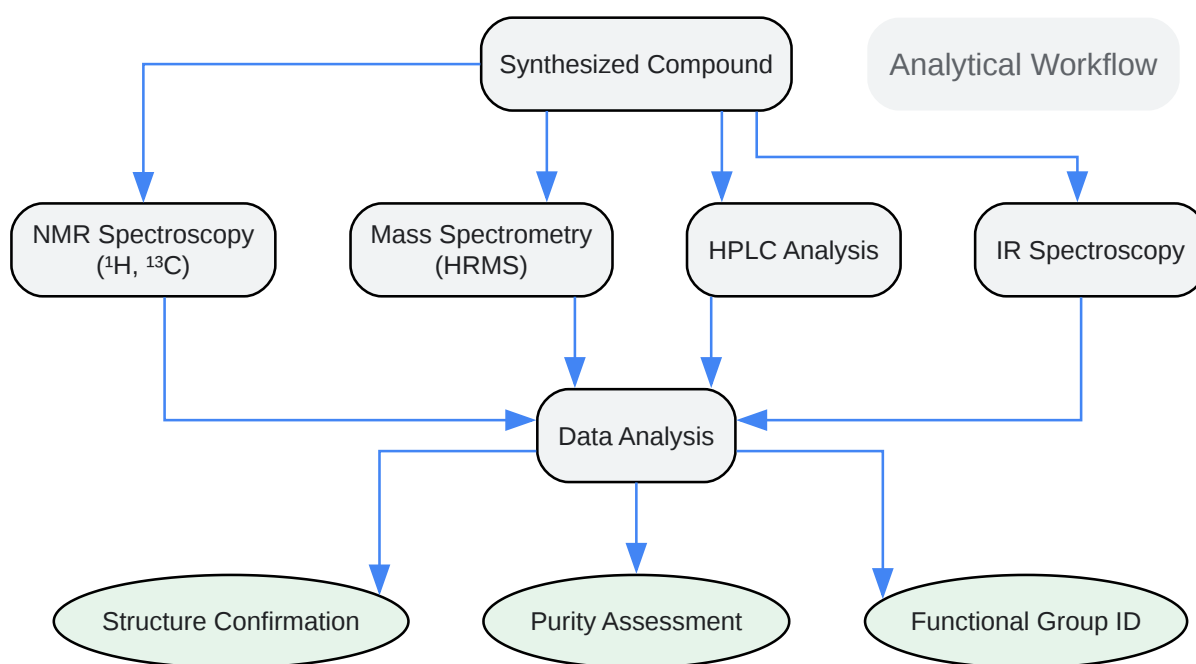
Analytical Methodologies

The characterization and purity assessment of **2-Benzyl-2H-indazole-3-carboxylic acid** would typically involve a combination of standard analytical techniques.

Key Analytical Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure, including the position of the benzyl group on the indazole ring.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

General Experimental Workflow for Analysis:



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Caption: A typical workflow for the analytical characterization of the title compound.

This technical guide provides a foundational understanding of **2-Benzyl-2H-indazole-3-carboxylic acid**. Further experimental investigation is warranted to fully elucidate its synthetic accessibility, biological activity, and therapeutic potential.

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References

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